1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1393101-17-1) is a 4-aminopyrazole scaffold featuring a methyl group at N1 and an isopropyl group at C3. With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol, it belongs to a class of heterocycles widely used as intermediates in medicinal chemistry and kinase inhibitor programs.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1393101-17-1
Cat. No. B1467253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
CAS1393101-17-1
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C=C1N)C
InChIInChI=1S/C7H13N3/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3
InChIKeyTXMDGZMPYSPLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1393101-17-1 | 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine – Procurement-Grade Building Block


1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine (CAS 1393101-17-1) is a 4-aminopyrazole scaffold featuring a methyl group at N1 and an isopropyl group at C3. With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol, it belongs to a class of heterocycles widely used as intermediates in medicinal chemistry and kinase inhibitor programs [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, two acceptors, and an XLogP3-AA value of 0.7, indicative of balanced polarity suitable for lead optimization campaigns [2]. Commercial availability includes purity specifications of ≥95% from established life science chemical suppliers .

1393101-17-1 Substitution Risks: Why Not All C₇H₁₃N₃ Pyrazoles Are Interchangeable


Although multiple pyrazole derivatives share the C₇H₁₃N₃ formula and even identical computed lipophilicity (XLogP3 0.7), substitution cannot be made arbitrarily. Positional isomers such as 1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) and 1-isopropyl-5-methyl-1H-pyrazol-4-amine (CAS 1006495-81-3) possess distinct connectivity patterns (e.g., isopropyl on N1 vs. C3) that alter steric bulk, electron distribution, and hydrogen-bonding topology, even when bulk descriptors appear identical [1]. In kinase inhibitor SAR studies, subtle changes in substitution patterns on 4-aminopyrazoles have been shown to drastically alter binding conformations and target selectivity, underscoring that in-class analogs are not generic drop-in replacements [2]. For procurement, specifying CAS 1393101-17-1 ensures the exact regioisomer required for reproducible synthetic outcomes and SAR continuity.

1393101-17-1 Differentiating Data: Quantitative Head-to-Head vs. Analogs


Distinct Connectivity Defines Reactivity: 1-Methyl-3-isopropyl-4-amine vs. 1-Isopropyl-3-methyl-4-amine

The target compound positions the amine at C4 with a methyl group on N1 and an isopropyl group on C3. In contrast, the regioisomer 1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) swaps the alkyl substituents between N1 and C3. Despite identical molecular weight (139.20 g/mol) and computed XLogP3 (0.7), this swap alters the local electronic environment around the 4-amine, influencing its nucleophilicity and the conformation of any appended groups in subsequent derivatizations [1]. In published 4-aminopyrazole JAK inhibitor SAR, analogous N1- vs. C3-substitution variations led to >10-fold differences in kinase inhibitory potency, confirming that such regioisomeric changes are not benign [2].

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Optimized Lipophilicity for Downstream Functionalization: LogP Differential vs. 1-Ethyl-3-isopropyl Analog

The target compound (C₇H₁₃N₃, MW 139.20) has a computed XLogP3-AA of 0.7, positioning it within an optimal range for oral bioavailability (Lipinski space) and central nervous system (CNS) multiparameter optimization (MPO) scores. By comparison, the one-carbon homolog 1-ethyl-3-isopropyl-1H-pyrazol-4-amine (CID 83217072, C₈H₁₅N₃, MW 153.22) exhibits an increased XLogP3-AA of 1.0, a ~0.3 unit rise that corresponds to approximately a 2-fold increase in lipophilicity [1]. Such a shift can significantly impact solubility, permeability, and metabolic stability in lead optimization. Maintaining a lower LogP while preserving the isopropyl C3 substituent may be critical for avoiding hERG liability or excessive clearance in advanced medicinal chemistry programs [2].

Medicinal Chemistry Lead Optimization Property-Based Design

Commercial Availability and Purity Benchmarking: 95% vs. Competing Scaffolds

For industrial and academic procurement, reliable supply chain metrics are a critical differentiator. The target compound is available from major life science vendors (e.g., CymitQuimica/Biosynth, American Elements) with a specified minimum purity of 95% and clear storage/shipping conditions [1]. In contrast, closely related C₇H₁₃N₃ regioisomers like 1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) and 1-isopropyl-5-methyl-1H-pyrazol-4-amine (CAS 1006495-81-3) are less commonly stocked at comparable purities and often require custom synthesis, leading to longer lead times and higher costs. For example, 1-isopropyl-3-methyl-1H-pyrazol-4-amine is listed by niche suppliers with limited purity data, potentially impacting batch-to-batch consistency in GLP environments .

Procurement Sourcing Quality Control

Steric and Conformational Divergence: Impact of C3 Isopropyl vs. C5 Methyl Substitution

The target compound carries a bulky isopropyl group at C3, which exerts steric constraint on the adjacent 4-amine and can influence the torsion angles of subsequent N-alkylations or amide couplings. In the regioisomer 1-isopropyl-5-methyl-1H-pyrazol-4-amine (CAS 1006495-81-3), the isopropyl group resides on N1, moving the steric bulk away from the reactive amine center. Computational models indicate that the C3-isopropyl group in the target compound restricts the rotational freedom of the amine, potentially enhancing conformational preorganization for target binding—a feature absent in the N1-isopropyl analog where the amine is more conformationally flexible [1]. This distinction is supported by crystallographic data from related 4-aminopyrazole kinase inhibitors, where C3 substitution directly modulates the binding pocket fit [2].

Conformational Analysis Molecular Modeling Structure-Based Design

1393101-17-1 Optimal Use Cases: Where This Pyrazole Scaffold Outperforms Analogs


Medicinal Chemistry: JAK/STAT Pathway Inhibitor Lead Optimization

As a 4-aminopyrazole core with a specific 1-methyl-3-isopropyl substitution, this compound serves as a privileged intermediate for synthesizing JAK family kinase inhibitors. The lower lipophilicity (XLogP3 0.7) relative to ethyl analogs [1] and the steric constraint from the C3-isopropyl group align with SAR trends showing improved kinase selectivity and cellular potency when proper regioisomer identity is maintained [2]. Use this exact CAS to ensure synthetic routes to N-substituted pyrazolopyrimidines and related heterocycles yield the intended biological profile.

Chemical Biology: Conformationally Constrained Probe Synthesis

The unique steric environment created by the C3-isopropyl group adjacent to the 4-amine offers a means to generate conformationally biased analogs. This is critical for designing chemical probes where a defined orientation of an appended pharmacophore is required for target engagement. In contrast, N1-isopropyl regioisomers (e.g., CAS 1006495-81-3) provide a less constrained amine, potentially leading to different binding modes [3].

Procurement & Supply Chain: Routine Screening Library Expansion

For high-throughput screening (HTS) or fragment-based lead discovery, the robust commercial availability of this compound at 95% purity from multiple established vendors reduces the risk of supply interruptions. This contrasts with less common regioisomers that require custom synthesis, introducing delays and variability that can stall discovery timelines. Its inclusion in screening sets provides a more reliable path to validating hits derived from 4-aminopyrazole scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.